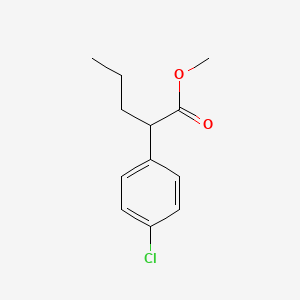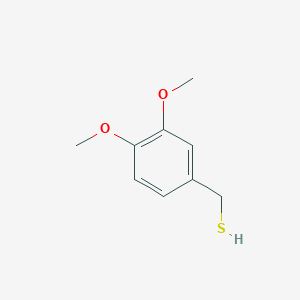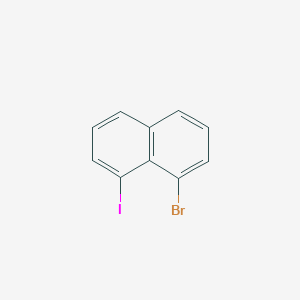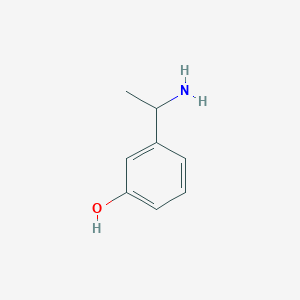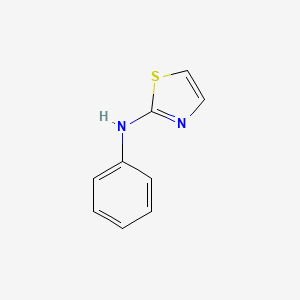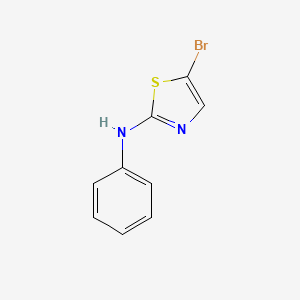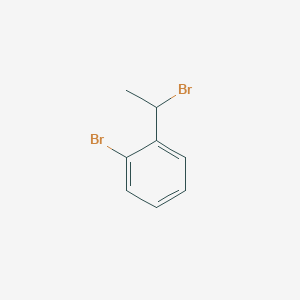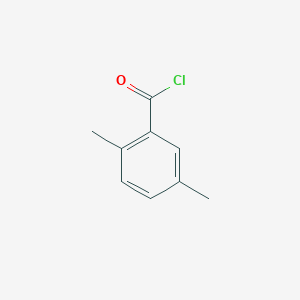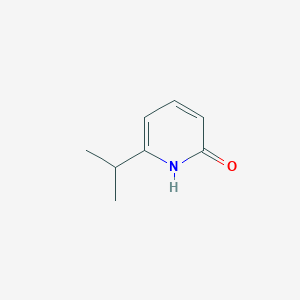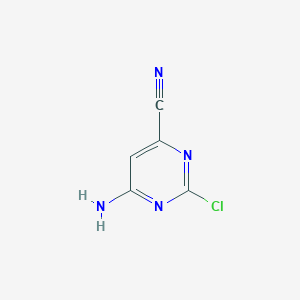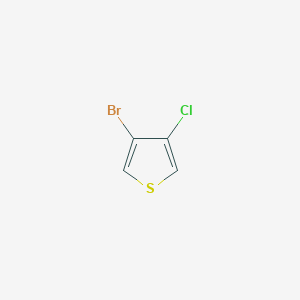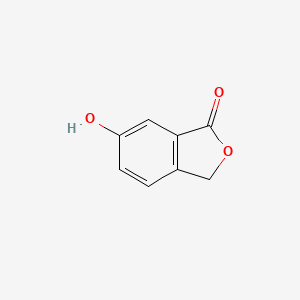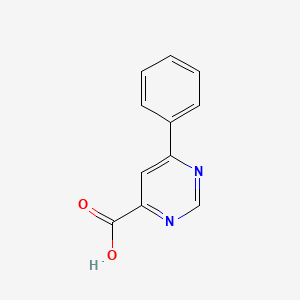
6-Phenylpyrimidine-4-carboxylic acid
説明
6-Phenylpyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are important constituents of nucleic acids and are key components in the structure of DNA and RNA, where they pair with purine bases to form the genetic code. The phenyl group attached to the pyrimidine ring in 6-phenylpyrimidine-4-carboxylic acid suggests potential for interaction with various biological targets, which could be exploited for therapeutic purposes.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and requiring specific functional groups to be present for high activity. For instance, the synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters has been reported to show antiallergic activity, with the presence of a free NH group in the pyrimidinone nucleus and a small to medium size ortho alkoxy or alkenyloxy group on the phenyl ring being crucial for high activity . The synthesis of other related compounds, such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and pyruvic acid .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray diffraction and quantum chemical DFT analysis. For example, the crystal and molecular structures of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) have been determined, revealing that it crystallizes in the orthorhombic Pbca space group . The molecular structure is often compared to optimized geometries obtained from computational methods to understand the conformation and vibrational characteristics of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, 6-(p-Hydroxyphenylazo)-2,4-dihydroxypyrimidine has been found to specifically and completely inhibit the synthesis of deoxyribonucleic acid (DNA) in bacteria, indicating a potential mechanism of action as an antibacterial agent . The chemical reactivity of these compounds is also influenced by the presence of substituents on the pyrimidine ring, which can affect their binding to biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical application. For example, the stability of esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-3,4'-bipyridine-3'-carboxylic acids has been investigated using HPLC, revealing that solutions of these compounds are stable for 1 month when stored protected from light . These properties are crucial for the development of pharmaceuticals, as they affect the compound's bioavailability and shelf life.
科学的研究の応用
1. Xanthine Oxidase Inhibitors
- Application Summary: 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed and synthesized as potent xanthine oxidase inhibitors .
- Methods of Application: The compounds were designed based on molecular docking and synthesized using ketoenol acids and thiourea as the starting materials .
- Results: In vitro activity assay indicated that most of the designed compounds displayed submicromolar inhibitory potency. Specifically, compound 9b had the most potent enzyme inhibitory activity with the IC50 at 0.132μM .
2. Organic Synthesis, Nanotechnology, and Polymers
- Application Summary: Carboxylic acids, including 6-Phenylpyrimidine-4-carboxylic acid, have applications in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Methods of Application: The specific methods of application would depend on the specific use case, but generally involve chemical reactions where the carboxylic acid group plays a key role .
- Results: The results would also depend on the specific use case, but in general, carboxylic acids can enable a wide range of chemical transformations and applications .
3. AChE Inhibiting Activity
- Application Summary: 6-Phenylpyrimidine-4-carboxylic acid derivatives have been used in the synthesis of compounds with AChE inhibiting activity .
- Methods of Application: The synthesis involved the reaction of 4-phenyl-2,4-dioxobutanoic acid with an excess of urea and catalytic amounts of H2SO4 in refluxing toluene .
- Results: The reaction yielded 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid in yields of approximately 55% .
4. Anti-Inflammatory Activities
- Application Summary: Pyrimidines, including 6-Phenylpyrimidine-4-carboxylic acid, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The specific methods of application would depend on the specific use case, but generally involve chemical reactions where the pyrimidine plays a key role .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
5. Synthesis of Novel Xanthine Oxidase Inhibitors
- Application Summary: A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed as novel xanthine oxidase inhibitors .
- Methods of Application: The compounds were designed based on molecular docking and synthesized using ketoenol acids and thiourea as the starting materials .
- Results: Most of the designed compounds displayed submicromolar inhibitory potency. Specifically, compound 9b had the most potent enzyme inhibitory activity with the IC50 at 0.132μM .
6. Surface Modification of Nanoparticles
- Application Summary: Carboxylic acids, including 6-Phenylpyrimidine-4-carboxylic acid, have applications in the modification of the surface of nanoparticles .
- Methods of Application: The specific methods of application would depend on the specific use case, but generally involve chemical reactions where the carboxylic acid group plays a key role .
- Results: The results would also depend on the specific use case, but in general, carboxylic acids can enable a wide range of chemical transformations and applications .
7. Design of Novel Xanthine Oxidase Inhibitors
- Application Summary: A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed as novel xanthine oxidase inhibitors .
- Methods of Application: The compounds were designed based on molecular docking and synthesized by a new method using ketoenol acids and thiourea as the starting materials .
- Results: Most of the designed compounds displayed submicromolar inhibitory potency. Specifically, compound 9b had the most potent enzyme inhibitory activity with the IC50 at 0.132μM .
8. Anti-Inflammatory Activities
- Application Summary: Pyrimidines, including 6-Phenylpyrimidine-4-carboxylic acid, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The specific methods of application would depend on the specific use case, but generally involve chemical reactions where the pyrimidine plays a key role .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
9. Surface Modification of Nanoparticles
- Application Summary: Carboxylic acids, including 6-Phenylpyrimidine-4-carboxylic acid, have applications in the modification of the surface of nanoparticles .
- Methods of Application: The specific methods of application would depend on the specific use case, but generally involve chemical reactions where the carboxylic acid group plays a key role .
- Results: The results would also depend on the specific use case, but in general, carboxylic acids can enable a wide range of chemical transformations and applications .
将来の方向性
Perimidines, a class of compounds similar to pyrimidines, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . This suggests potential future directions for the study and application of 6-Phenylpyrimidine-4-carboxylic acid.
特性
IUPAC Name |
6-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZVBDSJGHLIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503350 | |
| Record name | 6-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyrimidine-4-carboxylic acid | |
CAS RN |
28668-32-8 | |
| Record name | 6-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenyl-4-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
